

An In-depth Technical Guide on the Thermochemical Data of 3-Ethoxypropanal

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Compound of Interest

Compound Name: 3-ETHOXYPROPANAL

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This technical guide provides a summary of the available thermochemical data for **3-ethoxypropanal**. Due to a scarcity of experimental data in publicly available literature, this document primarily presents computationally derived values and outlines the methodologies—both computational and experimental—that form the basis for such thermochemical characterization.

Introduction to 3-Ethoxypropanal

3-Ethoxypropanal ($C_5H_{10}O_2$) is an organic compound characterized by the presence of both an ether and an aldehyde functional group.^{[1][2]} Its molecular structure influences its chemical and physical properties, which are of interest in various chemical synthesis and research applications. An understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, safety analysis, and reaction modeling.

Thermochemical Data

The following table summarizes the calculated thermochemical and physical properties for **3-ethoxypropanal**. These values have been estimated using the Joback group contribution method.^[3] It is important to note that these are theoretical estimations and may differ from experimental values.

Property	Value	Unit	Source
Thermochemical Properties			
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	-213.30	kJ/mol	Joback Calculated Property[3]
Standard Enthalpy of Formation (gas, $\Delta_f H^\circ(\text{gas})$)	-364.33	kJ/mol	Joback Calculated Property[3]
Enthalpy of Fusion ($\Delta_{\text{fus}} H^\circ$)	12.18	kJ/mol	Joback Calculated Property[3]
Physical Properties			
Molecular Weight	102.13	g/mol	[1][2][3]
Normal Boiling Point (T_{boil})	Not Available	K	
Critical Temperature (T_c)	Not Available	K	
Critical Pressure (P_c)	Not Available	kPa	
Critical Volume (V_c)	Not Available	m ³ /kmol	

Computational Methodology: The Joback Method

The thermochemical data presented in this guide were calculated using the Joback method, a group contribution technique for the estimation of pure component properties from molecular structure alone.[4]

3.1. Principles of the Joback Method

The Joback method is a widely used estimation technique in chemical engineering. It assumes that the properties of a molecule can be determined by summing the contributions of its constituent functional groups.[4][5] This additive approach allows for the prediction of

thermophysical properties without the need for experimental data, which is particularly useful for novel or less-studied compounds.[4] The method breaks down the molecule into a set of predefined functional groups, each with an assigned numerical contribution to the overall property being estimated.[6][7]

3.2. Calculation of Thermochemical Properties

- **Standard Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$):** The enthalpy of formation in the ideal gas state at 298.15 K is calculated by summing the group contributions for all functional groups present in the **3-ethoxypropanal** molecule.[1]
- **Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$):** Similar to the enthalpy of formation, the Gibbs free energy of formation is estimated by the summation of group-specific values.[1]
- **Ideal Gas Heat Capacity ($C_{p,\text{gas}}$):** The Joback method uses a polynomial equation to describe the temperature dependence of the ideal gas heat capacity. The coefficients of this polynomial are determined by summing the contributions of the functional groups.[4]

3.3. Limitations of the Joback Method

While the Joback method is a powerful tool for estimation, it has several limitations:

- **Lack of Interaction Terms:** The method assumes no interactions between functional groups, which can lead to inaccuracies, especially in molecules with significant steric hindrance or electronic effects.[4]
- **Accuracy:** The accuracy of the predictions can vary depending on the class of compound and the property being estimated. For instance, deviations can be significant for very large or very small molecules.[4]
- **Availability of Group Contributions:** The method is limited to molecules that can be constructed from the predefined set of functional groups for which contributions have been determined.

Experimental Protocols for Thermochemical Data Determination

While specific experimental data for **3-ethoxypropanal** is not readily available, the following section describes the standard experimental techniques that would be employed to determine its thermochemical properties.

4.1. Determination of Enthalpy of Formation

The standard enthalpy of formation of an organic compound like **3-ethoxypropanal** is typically determined indirectly through the measurement of its enthalpy of combustion using calorimetry.

[2][8][9]

4.1.1. Combustion Calorimetry

- Principle: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container known as a bomb calorimeter.[8][9] The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.
- Apparatus: A bomb calorimeter consists of a high-strength, corrosion-resistant steel bomb, a water-filled bucket, a stirrer, a thermometer, and an ignition system.[9]
- Procedure:
 - A known mass of **3-ethoxypropanal** is placed in a sample holder within the bomb.
 - The bomb is sealed and pressurized with pure oxygen.
 - The bomb is submerged in a known quantity of water in the calorimeter.
 - The initial temperature of the water is recorded.
 - The sample is ignited via an electrical fuse.
 - The temperature of the water is monitored until it reaches a maximum and then begins to cool.
 - The heat capacity of the calorimeter is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid.

- **Data Analysis:** The heat of combustion at constant volume ($\Delta_c U^\circ$) is calculated from the temperature rise and the heat capacity of the calorimeter. This value is then corrected to standard conditions to obtain the standard enthalpy of combustion ($\Delta_c H^\circ$). The standard enthalpy of formation ($\Delta_f H^\circ$) is then calculated using Hess's law, from the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).^[8]

4.2. Determination of Heat Capacity and Entropy

The heat capacity and entropy of **3-ethoxypropanal** in the liquid phase would be determined using adiabatic calorimetry or differential scanning calorimetry (DSC).

4.2.1. Adiabatic Calorimetry

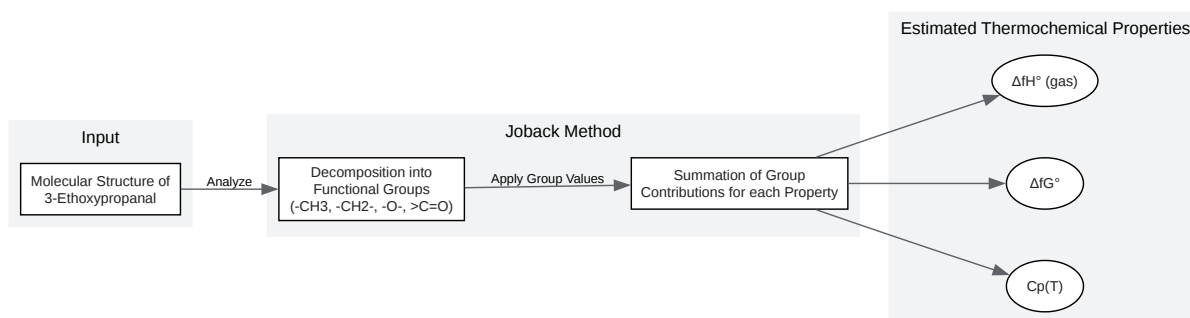
- **Principle:** A known quantity of heat is supplied to the sample in a series of steps, and the resulting temperature increase is measured under conditions where no heat is exchanged with the surroundings.
- **Procedure:** The sample is placed in a calorimeter that is surrounded by an adiabatic shield. The temperature of the shield is controlled to match the temperature of the sample, thereby minimizing heat loss. A known amount of electrical energy is then passed through a heater in the sample, and the corresponding temperature rise is recorded.
- **Data Analysis:** The heat capacity (C_p) is calculated as the ratio of the heat supplied to the temperature change. By measuring the heat capacity as a function of temperature, the standard entropy (S°) can be determined by integrating C_p/T from absolute zero.

4.2.2. Differential Scanning Calorimetry (DSC)

- **Principle:** DSC measures the difference in heat flow between a sample and a reference as a function of temperature.
- **Procedure:** A small, accurately weighed sample of **3-ethoxypropanal** and an inert reference material are heated or cooled at a constant rate. The instrument measures the differential heat flow required to maintain both the sample and the reference at the same temperature.
- **Data Analysis:** The heat capacity of the sample is directly proportional to the differential heat flow.

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for estimating the thermochemical properties of **3-ethoxypropanal** using the Joback method.



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Caption: Workflow for estimating thermochemical properties using the Joback method.

Conclusion

This technical guide has summarized the available, albeit calculated, thermochemical data for **3-ethoxypropanal**. The Joback method provides a valuable first approximation of these properties in the absence of experimental data. For applications requiring high accuracy, experimental determination of the enthalpy of formation, heat capacity, and entropy using the described calorimetric techniques is recommended. The methodologies outlined herein provide a framework for both the computational estimation and experimental validation of the thermochemical properties of **3-ethoxypropanal** and other organic compounds.

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